molecular formula C9H17BrO2 B13674523 Ethyl 2-bromo-5-methylhexanoate CAS No. 51201-51-5

Ethyl 2-bromo-5-methylhexanoate

Cat. No.: B13674523
CAS No.: 51201-51-5
M. Wt: 237.13 g/mol
InChI Key: SXZHDULBCLKRAE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-methylhexanoate is an organic compound with the molecular formula C9H17BrO2. It is an ester derivative, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position of the hexanoate chain. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-5-methylhexanoate can be synthesized through the esterification of 2-bromo-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-methylhexanoate primarily involves its reactivity as an ester and a brominated compound. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties .

Comparison with Similar Compounds

Comparison: Ethyl 2-bromo-5-methylhexanoate is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to ethyl 2-bromohexanoate, the presence of the methyl group at the fifth position can lead to steric hindrance, affecting the compound’s reactivity in certain reactions .

Properties

CAS No.

51201-51-5

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

ethyl 2-bromo-5-methylhexanoate

InChI

InChI=1S/C9H17BrO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

SXZHDULBCLKRAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C)C)Br

Origin of Product

United States

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